1-Methyl-4-(2-methylphenyl)pyridinium

Catalog No.
S586645
CAS No.
111342-39-3
M.F
C13H14N+
M. Wt
184.26 g/mol
Availability
Inquiry
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1-Methyl-4-(2-methylphenyl)pyridinium

CAS Number

111342-39-3

Product Name

1-Methyl-4-(2-methylphenyl)pyridinium

IUPAC Name

1-methyl-4-(2-methylphenyl)pyridin-1-ium

Molecular Formula

C13H14N+

Molecular Weight

184.26 g/mol

InChI

InChI=1S/C13H14N/c1-11-5-3-4-6-13(11)12-7-9-14(2)10-8-12/h3-10H,1-2H3/q+1

InChI Key

SQQIVWWCOPFTKT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=[N+](C=C2)C

Synonyms

1-methyl-4-(2-methylphenyl)pyridinium, 1-methyl-4-(2-methylphenyl)pyridinium iodide, 2'-methyl MPP+

Canonical SMILES

CC1=CC=CC=C1C2=CC=[N+](C=C2)C

The exact mass of the compound 1-Methyl-4-(2-methylphenyl)pyridinium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-4-(2-methylphenyl)pyridinium is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a 2-methylphenyl group. This compound is of interest in various fields, particularly medicinal chemistry, due to its structural similarity to biologically active molecules. It is often studied for its potential pharmacological properties and applications in organic synthesis.

  • Oxidation: 1-Methyl-4-(2-methylphenyl)pyridinium can be oxidized to form corresponding pyridinium salts. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can participate in reduction reactions, yielding different tetrahydropyridine derivatives. Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or within the tetrahydropyridine moiety, utilizing halogens, alkylating agents, and other nucleophiles under suitable conditions .

Research indicates that 1-Methyl-4-(2-methylphenyl)pyridinium exhibits various biological activities. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors, potentially modulating their activity. This compound has been investigated for its neuroprotective properties and may influence pathways relevant to neurodegenerative diseases .

The synthesis of 1-Methyl-4-(2-methylphenyl)pyridinium typically involves the reaction of 2-methylbenzaldehyde with 1-methyl-1,2,3,6-tetrahydropyridine under acidic conditions. This condensation reaction is known for producing high yields of the desired product. Industrially, similar synthetic routes are employed but optimized for larger-scale production using continuous flow reactors to enhance efficiency .

1-Methyl-4-(2-methylphenyl)pyridinium has several notable applications:

  • Medicinal Chemistry: It is studied for its potential therapeutic properties, particularly in relation to neurological disorders.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Probes: Its interactions with biological systems make it a valuable tool in biochemical research .

Interaction studies have shown that 1-Methyl-4-(2-methylphenyl)pyridinium can interact with various biological targets, influencing their activity. This has implications for understanding its role in pharmacology and toxicology, particularly in relation to neurotoxicity and its structural analogs .

Several compounds share structural similarities with 1-Methyl-4-(2-methylphenyl)pyridinium. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineContains a phenyl group instead of a 2-methylphenylKnown for neurotoxic effects; studied in Parkinson’s disease research
4-Phenyl-1,2,3,6-tetrahydropyridineLacks the methyl substitution on the nitrogenSimilar biological activity; different pharmacokinetics
1-Methyl-4-(3-methylphenyl)pyridiniumContains a 3-methylphenyl groupVariations in reactivity and biological effects compared to the 2-substituted variant

Uniqueness

The uniqueness of 1-Methyl-4-(2-methylphenyl)pyridinium lies in the presence of the 2-methylphenyl group. This specific substitution influences the compound's chemical reactivity, pharmacokinetics, and interaction with molecular targets, making it a significant subject of study in medicinal chemistry and related fields .

Quaternary Ammonium Salt Formation Methodologies

The synthesis of 1-methyl-4-(2-methylphenyl)pyridinium represents a specialized application of quaternary ammonium salt formation chemistry. Several well-established methodologies provide distinct pathways for achieving the quaternization of pyridine derivatives, each offering unique advantages in terms of reaction conditions, yields, and substrate scope.

The Menschutkin reaction serves as the most fundamental approach for quaternary ammonium salt formation [1] [2]. This bimolecular nucleophilic substitution (SN2) mechanism involves the reaction of tertiary amines with alkyl halides or sulfates. For 1-methyl-4-(2-methylphenyl)pyridinium synthesis, this method typically employs 4-(2-methylphenyl)pyridine as the tertiary amine substrate and methyl iodide as the quaternizing agent. The reaction proceeds optimally at temperatures ranging from 50-150°C with reaction times of 2-24 hours, achieving yields of 68-95% [3]. The mechanism involves simultaneous breaking of the carbon-halide bond and formation of the new nitrogen-carbon bond during the transition state, with polar solvents stabilizing this transition and increasing reaction rates [3].

The Zincke reaction provides an alternative two-step procedure that has proven particularly effective for preparing N-aryl pyridinium salts [1] [4]. This method first involves reacting pyridine with 1-chloro-2,4-dinitrobenzene to form N-(2,4-dinitrophenyl)pyridinium chloride, followed by reaction with primary amines to yield the desired pyridinium salt with elimination of 2,4-dinitroaniline [1] [4]. The Zincke reaction operates through an ANRORC mechanism (nucleophilic addition, ring opening, and ring closing) and typically requires temperatures of 150-180°C with extended reaction times of 12-24 hours, achieving yields of 60-90% [4].

Direct alkylation methodologies represent the most straightforward approach for pyridinium salt synthesis. These methods involve heating pyridine derivatives with alkyl halides or sulfates at 120-180°C for 2-3 hours, typically achieving yields of 75-88% [5]. The reaction follows SN2 kinetics and benefits from electron-donor substituents on the pyridine ring, which enhance the nucleophilicity of the nitrogen atom [1].

N-amino pyridinium routes offer specialized pathways utilizing electrophilic aminating reagents [6]. These methods involve the formal introduction of NH2+ equivalents through reaction with hydroxylamine reagents or related electrophilic nitrogen sources. Operating at moderate temperatures of 80-120°C for 6-12 hours, these approaches achieve yields of 50-85% and provide access to functionalized pyridinium derivatives [6].

Pyrylium salt exchange reactions constitute another valuable synthetic approach, particularly for accessing N-aryl pyridinium compounds [1]. This method involves treating pyrylium salts with primary amines in polar solvents such as ethanol or dimethylformamide. The reaction proceeds at 80-100°C for 4-8 hours, delivering yields of 70-92% [5].

MethodReagentsTemperature (°C)Reaction Time (h)Yield (%)
Menschutkin ReactionTertiary amine + Alkyl halide50-1502-2468-95
Zincke ReactionPyridine + 2,4-dinitro-chlorobenzene + Primary amine150-18012-2460-90
Direct AlkylationPyridine + Alkyl halide/sulfate120-1802-375-88
N-Amino Pyridinium RoutePyridine + Electrophilic aminating reagents80-1206-1250-85
Pyrylium Salt ExchangePyrylium salt + Primary amine80-1004-870-92

Microwave-Assisted Quaternization Reaction Optimization

Microwave-assisted synthesis has revolutionized quaternary ammonium salt formation by dramatically reducing reaction times while improving yields and selectivity [7] [8] [9]. The application of microwave heating to 1-methyl-4-(2-methylphenyl)pyridinium synthesis demonstrates significant advantages over conventional thermal methods.

Power optimization studies reveal that microwave irradiation at 150-600 watts provides optimal heating for quaternization reactions [7] [8]. The microwave power must be carefully controlled to prevent decomposition while ensuring sufficient energy input for efficient quaternization. Research demonstrates that 250-500 watts represents the optimal range for most pyridinium salt syntheses, with lower powers providing insufficient heating and higher powers leading to thermal degradation [10] [11].

Temperature control under microwave conditions allows for significantly lower reaction temperatures compared to conventional heating [7] [9]. While traditional methods require temperatures of 150-250°C, microwave-assisted syntheses proceed efficiently at 80-150°C [8] [9]. This temperature reduction minimizes side reactions and thermal decomposition, contributing to improved product purity and yield [7].

Reaction time optimization represents perhaps the most dramatic improvement offered by microwave synthesis. Conventional quaternization reactions requiring 180-2400 minutes can be completed in 5-30 minutes under microwave conditions, representing a 20-100 fold reduction in reaction time [8] [9] [10]. This remarkable acceleration results from the direct heating of polar molecules by microwave energy, eliminating heat transfer limitations associated with conventional heating [9].

Solvent considerations in microwave-assisted quaternization often allow for solvent-free or minimal solvent conditions [8] [9]. Traditional methods requiring acetone or dimethylformamide can frequently be replaced with neat reactions or minimal solvent systems. This reduction in solvent usage enhances the environmental profile of the synthesis while simplifying workup procedures [9].

Yield enhancement through microwave assistance typically achieves 10-30% improvement over conventional methods [7] [8] [9]. This enhancement results from improved selectivity, reduced side reactions, and more efficient energy transfer to the reaction mixture. The uniform heating provided by microwave irradiation minimizes hot spots and thermal gradients that can lead to decomposition in conventional heating [8].

ParameterConventional MethodMicrowave OptimizedCritical Factors
Power (W)N/A150-600Power control essential
Temperature (°C)150-25080-150Lower than conventional
Time (min)180-24005-30Dramatically reduced
SolventAcetone/DMFSolvent-free/MinimalOften eliminated
Yield Enhancement (%)Baseline10-30Improved selectivity
Time Reduction Factor1x20-100xEnhanced efficiency

Mechanistic considerations in microwave-assisted quaternization involve direct coupling of microwave energy with molecular dipoles, leading to rapid and uniform heating [9]. The quaternization reaction benefits from this heating mode because both the pyridine substrate and alkyl halide possess suitable dipole moments for microwave absorption. The resulting rapid heating accelerates the SN2 mechanism while minimizing competing elimination reactions [8].

Optimization protocols for microwave-assisted synthesis typically involve systematic screening of power, temperature, and time parameters [7] [9]. The model reaction of nicotinamide with diiodopropane demonstrated optimal conditions at 250 watts for 20 minutes, achieving nearly quantitative yields [12]. Similar optimization studies for pyridinium derivatives consistently show that moderate power levels with controlled heating provide superior results compared to high-power, short-duration protocols [10].

Deep Eutectic Solvent Applications in Pyridinium Synthesis

Deep eutectic solvents represent a revolutionary class of green solvents that have found increasing application in quaternary ammonium salt synthesis [13] [12] [14] [15]. These solvents, formed by combining hydrogen bond acceptors with hydrogen bond donors, offer unique advantages for 1-methyl-4-(2-methylphenyl)pyridinium synthesis including enhanced solubility, improved reaction rates, and environmental sustainability.

Choline chloride-based deep eutectic solvents constitute the most extensively studied class for pyridinium synthesis [12] [15] [16]. The combination of choline chloride with urea in a 1:2 molar ratio creates a eutectic mixture with a melting point of 23-25°C, providing a room-temperature liquid medium for quaternization reactions [15]. This DES system supports quaternization reactions at 80°C for 3 hours, achieving yields of 45-75% depending on substrate structure [12]. The biodegradable nature and low toxicity of this system make it particularly attractive for sustainable synthesis applications [12].

Choline chloride-malonic acid combinations (1:1 molar ratio) provide enhanced performance for certain quaternization reactions, operating at 90°C for 3 hours and achieving yields of 70-85% [17]. This DES system offers improved thermal stability and enhanced ionic conductivity compared to urea-based systems, contributing to more efficient quaternization processes [17]. The recyclable nature of this solvent system further enhances its environmental credentials [17].

Novel deep eutectic solvent compositions continue to emerge, offering specialized advantages for pyridinium synthesis. The ETPP-Br/THF-TCA system (7:3 molar ratio) operates at 80°C for 3 hours, achieving yields of 70-90% [18]. This system demonstrates particular effectiveness for tetrahydropyridine synthesis and related heterocyclic compounds [18]. The unique combination of ethyl triphenylphosphonium bromide with tetrahydrofuran-tetracarboxylic acid provides enhanced solvation properties for aromatic substrates [18].

Pyridine ionic liquid-based deep eutectic solvents represent an emerging frontier in this field [14]. The combination of 1-ethylpyridinium chloride with levulinic acid (2:1 ratio) creates a DES system particularly suited for aromatic compound processing. Operating at 150°C for 30 minutes, this system achieves yields of 85-95% with exceptional selectivity [14]. The π-π interactions between the pyridine ring and aromatic substrates enhance extraction and reaction efficiency [14].

Mechanistic advantages of deep eutectic solvents in quaternization reactions include enhanced ion mobility, reduced lattice energy in crystalline precursors, and improved solvation of charged intermediates [15]. The hydrogen bonding network in DES systems stabilizes transition states while maintaining sufficient fluidity for efficient mass transfer [15]. This unique combination of properties often leads to enhanced reaction rates and improved selectivity compared to conventional organic solvents [12].

DES CompositionTemperature (°C)Reaction Time (h)Yield (%)Environmental Benefit
Choline chloride : Urea (1:2)80345-75Biodegradable, low toxicity
Choline chloride : Malonic acid (1:1)90370-85Green solvent, recyclable
Choline chloride : Glycerol (1:2)70-802-460-80Renewable components
ETPP-Br : THF-TCA (7:3)80370-90Novel catalyst medium
EpyCl : Levulinic acid (2:1)1500.585-95High selectivity

Optimization strategies for DES-mediated quaternization involve careful selection of hydrogen bond donor and acceptor combinations based on substrate compatibility and reaction requirements [12] [14]. The molar ratio of DES components critically affects the physical properties and reaction performance, with systematic screening often revealing optimal compositions different from the eutectic point [15]. Temperature optimization typically favors moderate heating (70-90°C) to maintain DES integrity while providing sufficient activation energy for quaternization [12].

Sustainability considerations position deep eutectic solvents as environmentally superior alternatives to conventional organic solvents [12] [15] [16]. Most DES systems demonstrate biodegradability, low vapor pressure, and reduced toxicity compared to traditional quaternization media [15]. The ability to recycle and reuse DES systems through simple water removal or component separation further enhances their environmental profile [12].

Future developments in DES applications for pyridinium synthesis include the design of task-specific deep eutectic solvents with tailored properties for specific quaternization reactions [14] [18]. The incorporation of catalytic components directly into the DES matrix offers opportunities for integrated reaction and separation processes [18]. Additionally, the development of solid-supported DES systems may enable continuous flow quaternization processes with enhanced productivity and reduced environmental impact [12].

Data Integration and Research Findings

The comprehensive analysis of synthetic methodologies for 1-methyl-4-(2-methylphenyl)pyridinium reveals several critical optimization strategies that significantly enhance reaction efficiency and product quality. The integration of microwave assistance with deep eutectic solvent systems represents a particularly promising approach, combining the rapid heating advantages of microwave irradiation with the environmental benefits of green solvents [9] [12].

StrategyTarget PropertyStructural ModificationOptimal RangePerformance Enhancement
Chain Length OptimizationAntimicrobial activityC8-C20 alkyl chainsC16 for best activity2-5x activity increase
Counterion ExchangeThermal stabilityHalide to triflimideTf2N- for stability50-100°C stability gain
Ring SubstitutionReactivity control2-, 3-, 4-position substitution4-position preferred10-20% yield improvement
N-FunctionalizationSelectivity improvementAmido, ester, alkoxy groupsElectron-withdrawing groups5-10x selectivity gain
Thermal Stability EnhancementDecomposition temperatureAromatic substituents>300°C decomposition100-150°C increase

Structural optimization strategies for 1-methyl-4-(2-methylphenyl)pyridinium focus on maximizing desired properties while maintaining synthetic accessibility [19] [20]. Chain length optimization studies demonstrate that C16 alkyl chains provide optimal antimicrobial activity, achieving 2-5 fold activity enhancement compared to shorter chains [20]. Counterion exchange from halides to triflimide (Tf2N-) dramatically improves thermal stability, providing 50-100°C increases in decomposition temperature [21]. Ring substitution patterns, particularly at the 4-position, offer 10-20% yield improvements while maintaining product stability [1]. N-functionalization with electron-withdrawing groups enhances selectivity by 5-10 fold, enabling more precise control of reaction outcomes [22]. Thermal stability enhancement through aromatic substituent incorporation achieves decomposition temperatures exceeding 300°C, representing 100-150°C improvements over unsubstituted analogs [21].

XLogP3

3

Other CAS

111342-39-3

Wikipedia

1-Methyl-4-(2-methylphenyl)pyridinium

Dates

Last modified: 07-17-2023

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